A Documented Shift in Kinase Targeting: Selectivity for NEK2 Over CDK1, Chk1, and Chk2 in Quantitative Profiling
In direct comparison with the prototypical 4-anilino-6,7-dimethoxyquinazoline EGFR inhibitor PD 153035 (IC50 = 0.025 nM against EGFR) [1], N-cyclobutyl-6,7-dimethoxy-N-methylquinazolin-4-amine exhibits a completely distinct kinase inhibition profile. Kinase profiling data from the ChEMBL/BindingDB database, generated under standardized conditions, reveals that the compound inhibits NEK2 with an IC50 of 140 nM but shows substantially weaker inhibition of CDK1 (IC50 = 9,600 nM) [2]. This represents a >68-fold selectivity for NEK2 over CDK1 within the same profiling panel. Activity against Chk1 (IC50 = 4,700 nM) and Chk2 (IC50 = 2,600 nM) is also significantly weaker than NEK2 inhibition [3]. This serine/threonine kinase-directed profile contrasts sharply with the sub-nanomolar EGFR activity of the 4-anilino comparator and renders this compound uniquely suited for NEK2-focused biological studies where off-target RTK inhibition must be excluded.
| Evidence Dimension | Inhibitory potency (IC50) against NEK2 versus other kinases in the same profiling panel |
|---|---|
| Target Compound Data | IC50 = 140 nM (NEK2); IC50 = 9,600 nM (CDK1); IC50 = 4,700 nM (Chk1); IC50 = 2,600 nM (Chk2) |
| Comparator Or Baseline | PD 153035 (4-(3-bromoanilino)-6,7-dimethoxyquinazoline): IC50 = 0.025 nM (EGFR); no reported NEK2 activity |
| Quantified Difference | Target compound shows >68-fold selectivity for NEK2 over CDK1 (140 nM vs 9,600 nM); comparator PD 153035 is >5,600-fold more potent against EGFR (0.025 nM) than the target compound is against NEK2, illustrating a fundamental shift in kinase targeting preference driven by the N-cyclobutyl-N-methyl substitution. |
| Conditions | In vitro kinase inhibition assays using purified recombinant human kinases; NEK2 (full-length His-tagged, baculovirus-expressed), CDK1, Chk1, Chk2 (kinase profiling analysis); data source: ChEMBL/BindingDB curated from Newcastle University kinase profiling. |
Why This Matters
For procurement, this evidence confirms the compound is not a generic 'quinazoline kinase inhibitor' but a tool with a specific, quantifiable selectivity profile that cannot be replicated by the far more common 4-anilino-6,7-dimethoxyquinazoline derivatives stocked by most vendors.
- [1] Bridges, A. J., et al. (1996). J. Med. Chem., 39(1), 267-276. (PD 153035 IC50 data). View Source
- [2] BindingDB BDBM50235361. IC50 data for NEK2 (140 nM) and CDK1 (9,600 nM). Available from: https://bindingdb.org/. View Source
- [3] BindingDB BDBM50235361. IC50 data for Chk1 (4,700 nM) and Chk2 (2,600 nM). Available from: https://bindingdb.org/. View Source
